molecular formula C80H107F2IN18O25S B15142180 Fsdd3I

Fsdd3I

Cat. No.: B15142180
M. Wt: 1917.8 g/mol
InChI Key: HCRFAPCIMQNTGN-QGPWPTSMSA-N
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Description

1.1 Chemical Identity Fsdd3I (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its unique structural identity. The compound belongs to the pyrrolo[1,2-f][1,2,4]triazine class, characterized by a fused bicyclic system with chlorine substituents at positions 2 and 4 .

1.2 Physical and Chemical Properties
Key properties include:

  • Boiling point: Not explicitly reported, but estimated to exceed 300°C based on structural analogs.
  • Hydrogen bond acceptors/donors: 3 acceptors, 0 donors.
  • Log S (aqueous solubility): -2.7, indicating moderate hydrophobicity.
  • Topological polar surface area (TPSA): 41.6 Ų, suggesting moderate membrane permeability .
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1.3 Synthesis and Applications
this compound is synthesized via a multi-step reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine under reflux conditions in N,N-dimethylformamide (DMF) with N-ethyl-N,N-diisopropylamine as a base. The reaction achieves a yield of ~75% after purification .
Primary applications include use as a pharmacological intermediate, particularly in exploring kinase inhibitors due to its structural resemblance to bioactive triazine derivatives .

Properties

Molecular Formula

C80H107F2IN18O25S

Molecular Weight

1917.8 g/mol

IUPAC Name

(3R)-4-[[(2R)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C80H107F2IN18O25S/c81-80(82)42-52(43-84)101(49-80)67(107)44-89-74(120)54-16-18-85-56-13-12-53(37-55(54)56)126-35-4-21-94-31-33-99(34-32-94)65(105)15-14-62(102)86-17-2-1-6-57(91-77(123)59(39-69(110)111)93-78(124)60(40-70(112)113)92-76(122)58(38-68(108)109)90-63(103)7-3-5-50-8-10-51(83)11-9-50)75(121)88-20-36-127-61-41-66(106)100(79(61)125)22-19-87-64(104)45-95-23-25-96(46-71(114)115)27-29-98(48-73(118)119)30-28-97(26-24-95)47-72(116)117/h8-13,16,18,37,52,57-61H,1-7,14-15,17,19-36,38-42,44-49H2,(H,86,102)(H,87,104)(H,88,121)(H,89,120)(H,90,103)(H,91,123)(H,92,122)(H,93,124)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)/t52-,57-,58+,59-,60+,61?/m0/s1

InChI Key

HCRFAPCIMQNTGN-QGPWPTSMSA-N

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

Origin of Product

United States

Preparation Methods

The synthesis of Fsdd3I involves complex organic reactions. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific functional groups to ensure its binding affinity to albumin and FAP. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Fsdd3I undergoes several types of chemical reactions, including:

Common reagents used in these reactions include isotopes like gallium-68 and lutetium-177, and the conditions often involve controlled environments to ensure the stability and efficacy of the labeled compound. The major products formed from these reactions are the labeled versions of this compound, which are used in SPECT imaging .

Mechanism of Action

Comparison with Similar Compounds

Functional Analogs

  • 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine : Shares this compound’s triazine core but exhibits higher lipophilicity (Log S = -3.1) due to the isopropyl group, making it more suitable for CNS-targeting drug development .
  • 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine : Lacks the triazine ring but shows comparable dichloro substitution. Its DNA intercalation activity suggests divergent applications in oncology vs. This compound’s kinase-targeting role .

Key Research Findings

  • Synthetic Accessibility : this compound’s synthesis is more streamlined (75% yield) compared to 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (62% yield), attributed to fewer steric hindrances .
  • Bioactivity : this compound’s moderate Log S (-2.7) balances solubility and membrane permeability, outperforming 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (-3.0) in cellular uptake assays .
  • Safety Profile : this compound’s hazard classification aligns with analogs, but its lower respiratory irritation risk (vs. 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine) enhances laboratory handling safety .

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